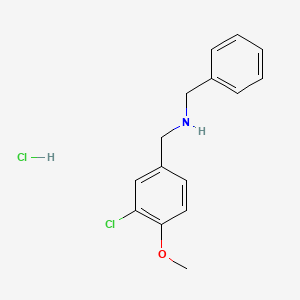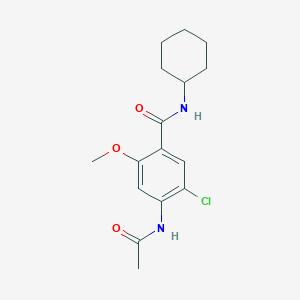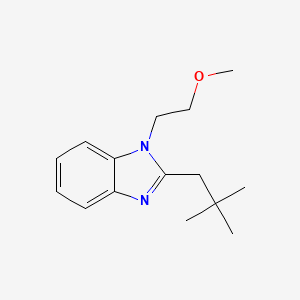![molecular formula C16H18N2O2S B4236851 N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide](/img/structure/B4236851.png)
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide
描述
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the FDA in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib is a selective COX-2 inhibitor, which means it targets the enzyme cyclooxygenase-2 (COX-2) that is responsible for inflammation and pain.
作用机制
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide works by selectively inhibiting COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, celecoxib reduces inflammation and pain without affecting COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition makes celecoxib a safer alternative to traditional NSAIDs, which can cause gastrointestinal side effects.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has been shown to have several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also has antiangiogenic effects, which means it inhibits the formation of new blood vessels that are necessary for tumor growth. N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has also been shown to have neuroprotective effects, which means it protects neurons from damage and promotes their survival.
实验室实验的优点和局限性
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for studying inflammation and pain. It is also readily available and relatively inexpensive compared to other drugs. However, celecoxib has some limitations for lab experiments. It has a short half-life, which means it needs to be administered frequently to maintain therapeutic levels. It also has off-target effects, which means it can affect other pathways in addition to COX-2.
未来方向
There are several future directions for the study of celecoxib. One direction is to further investigate its potential use in cancer therapy. N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colorectal cancer. Another direction is to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has been shown to have neuroprotective effects, and further studies could explore its potential as a treatment for these diseases. Finally, there is a need for further studies to optimize the dosing and administration of celecoxib to maximize its therapeutic effects while minimizing its side effects.
科学研究应用
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has also been studied for its potential use in cancer therapy due to its ability to inhibit COX-2, which is overexpressed in many types of cancer.
属性
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-3-8-15(21-11)9-10-16(20)18-14-6-4-13(5-7-14)17-12(2)19/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDSEKKLEMHUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-(4-methoxyphenyl)-5-[(5-methoxy-8-quinolinyl)amino]-2H-1,2,3-triazol-4-yl}ethanone](/img/structure/B4236769.png)
![5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B4236772.png)

![[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4236795.png)
![N-isopropyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236798.png)
![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B4236805.png)





![N-(2-hydroxyethyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4236853.png)

![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236860.png)